REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=1)([O-])=O.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Cl)=[CH:17][CH:16]=1>[H][H].[Pd].CC(O)C.C(Cl)Cl>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:8]2[C:7]3[CH:11]=[CH:12][C:4]([NH2:1])=[CH:5][C:6]=3[N:10]=[CH:9]2)=[CH:17][CH:16]=1.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:10]2[C:6]3[CH:5]=[C:4]([NH2:1])[CH:12]=[CH:11][C:7]=3[N:8]=[CH:9]2)=[CH:17][CH:16]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=CN2)C=C1
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
mixture
|
Quantity
|
19 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1- and 3-(4-methoxybenzyl) -5-nitrobenzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
H2 Pd-C
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H][H].[Pd]
|
Name
|
i-PrOH CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produces 5.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C=NC3=C2C=CC(=C3)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.2 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 43% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C=NC3=C2C=C(C=C3)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.2 mmol | |
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |